4-Bromo-3-fluoropicolinaldehyde

Description

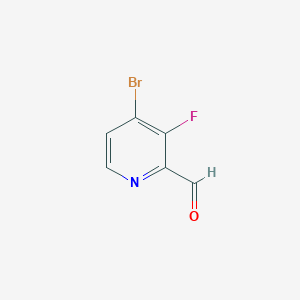

4-Bromo-3-fluoropicolinaldehyde (CAS: 1289148-65-7) is a halogenated heteroaromatic compound with the molecular formula C₆H₃BrFNO and a molecular weight of 204.00 g/mol. Structurally, it features a pyridine ring substituted with bromine at the 4-position, fluorine at the 3-position, and an aldehyde group at the 2-position (picolinaldehyde backbone). This arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Key Properties and Handling:

- Storage: Requires storage under an inert atmosphere at 2–8°C to prevent degradation .

- Hazards: Classified with GHS warnings (Signal Word: Warning) due to risks of acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

- Synthesis: Produced in quantities ranging from 1g to 25g, typically at ≥95% purity, as noted by BLD Pharm Ltd. .

Properties

IUPAC Name |

4-bromo-3-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSZNUHQAFSZCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoropicolinaldehyde typically involves the bromination and fluorination of picolinaldehyde. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoropicolinaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Replacement of bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-3-fluoropicolinaldehyde features a pyridine ring substituted with bromine and fluorine atoms, along with an aldehyde functional group. Its molecular formula is C_6H_4BrFNO, and it has a molecular weight of approximately 202.01 g/mol. The presence of both electron-withdrawing halogen substituents enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Synthetic Chemistry

Intermediate in Synthesis

this compound serves as an important building block in the synthesis of various heterocyclic compounds. It can be utilized to produce derivatives that exhibit diverse biological activities. For example, it can undergo reactions with amines to form imines or Schiff bases, which are crucial in the development of pharmaceuticals.

Reactivity with Nucleophiles

The aldehyde group is particularly reactive towards nucleophiles, allowing for the formation of alcohols or other functional groups through reduction or substitution reactions. This property is exploited in the synthesis of more complex organic molecules.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain synthesized derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anticancer Research

Compounds derived from this compound have been investigated for their anticancer activities. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Materials Science

Fluorescent Probes

Due to its unique electronic structure, this compound can be used as a precursor for fluorescent probes. These probes are essential in biological imaging and sensing applications, facilitating the study of cellular processes in real-time.

Polymer Chemistry

In polymer science, derivatives of this compound can be incorporated into polymer matrices to enhance their properties. The halogen atoms may improve thermal stability and mechanical strength, making these materials suitable for advanced applications in electronics and coatings.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Derivatives showed significant inhibition against Staphylococcus aureus with MIC values < 50 µg/mL. |

| Study 2 | Anticancer Activity | Certain synthesized analogs exhibited IC50 values ranging from 10 nM to 50 nM against various cancer cell lines. |

| Study 3 | Fluorescent Probes | Developed probes demonstrated high quantum yields and stability under physiological conditions. |

Mechanism of Action

The mechanism by which 4-Bromo-3-fluoropicolinaldehyde exerts its effects involves interactions with specific molecular targets and pathways The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various receptors or enzymes

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Functional and Reactivity Insights

Aldehyde vs. Carboxylic Acid :

- The aldehyde group in this compound enhances its reactivity toward nucleophiles (e.g., in condensation or Grignard reactions), unlike carboxylic acid derivatives (e.g., 4-Bromo-5-methylpicolinic acid), which are more suited for amidation or esterification .

Halogen Position and Electronic Effects :

- Fluorine at C3 (target compound) introduces strong electron-withdrawing effects, polarizing the ring and directing electrophilic substitution. In contrast, methoxy (6-Bromo-3-methoxypicolinaldehyde) or hydroxyl groups (6-Bromo-3-hydroxypicolinic acid) donate electron density, altering reaction pathways .

Steric and Solubility Considerations :

- Methyl or methoxy substituents (e.g., 4-Bromo-5-methylpicolinic acid) increase hydrophobicity, whereas hydroxyl groups improve aqueous solubility. The compact structure of this compound balances reactivity and steric accessibility .

Notes

Similarity scores are derived from algorithmic structural comparisons; actual chemical behavior may vary due to substituent electronic effects.

The aldehyde group in this compound distinguishes it from most analogs, underscoring its utility in stepwise synthetic routes.

Biological Activity

4-Bromo-3-fluoropicolinaldehyde is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine and a fluorine atom, which contribute to its unique reactivity and biological properties. The exploration of its biological activity is critical for understanding its potential applications in drug development and therapeutic interventions.

- Molecular Formula : C₆H₄BrFNO

- Molecular Weight : 202.01 g/mol

- Structure : The compound consists of a pyridine ring with a bromine atom at the 4-position and a fluorine atom at the 3-position, along with an aldehyde functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown potential antimicrobial effects, suggesting that this compound may also possess such characteristics.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly cytochrome P450 enzymes, which are crucial in drug metabolism and could lead to significant drug-drug interactions .

Enzyme Inhibition Studies

The inhibition of cytochrome P450 enzymes by halogenated pyridines has been documented. For instance, studies have shown that similar compounds can inhibit CYP1A2, which is vital for the metabolism of various drugs. This inhibition could alter the pharmacokinetics of co-administered drugs, necessitating further investigation into the binding affinities and interaction networks of this compound.

Case Study 1: Antiproliferative Effects

A study focusing on related fluorinated compounds revealed their antiproliferative effects in cancer cell lines. For example, compounds with similar structural motifs were found to significantly inhibit cell growth in MCF-7 breast cancer cells. This suggests that this compound may also possess antiproliferative properties worth exploring .

Case Study 2: Pharmacokinetic Profiles

Pharmacokinetic studies on analogs of this compound indicate variations in absorption and clearance rates based on structural modifications. These studies emphasize the importance of understanding how halogen substitutions affect the bioavailability and metabolic stability of such compounds .

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential enzyme inhibitor | |

| Fluorinated Pyridine Derivative | Antimicrobial | |

| Indazole Derivative | Antiproliferative |

Table 2: Pharmacokinetic Parameters

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3-fluoropicolinaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound (CAS 1289148-65-7) can be approached via halogenation and fluorination of picolinaldehyde derivatives. For example:

- Step 1: Bromination of 3-fluoropicolinaldehyde using N-bromosuccinimide (NBS) under UV light or radical initiators (e.g., AIBN) in anhydrous CCl₄ .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity, as reported in analogous bromo-fluoro aldehyde syntheses .

Key Parameters: - Temperature: 0–5°C for bromination to avoid side reactions.

- Solvent choice: Polar aprotic solvents (e.g., DMF) improve fluorination efficiency.

Validation: Confirm product identity using LC-MS and ¹H/¹³C NMR, comparing spectral data to structurally similar aldehydes (e.g., 4-Bromo-2-fluorobenzaldehyde ).

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer:

- Storage: Keep under inert gas (argon) at -20°C to prevent aldehyde oxidation or hydrolysis.

- Decomposition Risks:

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model reaction pathways. For Suzuki-Miyaura coupling:

- Solvent Effects: Simulate solvation in THF or DMF using the SMD model to predict reaction rates .

Validation: Compare computational results with experimental yields under varying conditions (e.g., Pd(OAc)₂ vs. PdCl₂ catalysts).

Q. How do researchers resolve contradictions in reported reactivity or spectroscopic data for bromo-fluoro aldehydes?

Methodological Answer:

- Reproducibility Checks: Replicate synthesis and characterization using independent methods (e.g., alternative brominating agents like PBr₃ vs. NBS) .

- Meta-Analysis: Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess data quality .

Case Study: If ¹⁹F NMR shifts conflict, verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and calibrate referencing protocols .

Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., drug intermediates)?

Methodological Answer:

- Protection/Deprotection:

- Compatibility Testing: Screen coupling partners (e.g., Grignard reagents) for side reactions using in situ IR monitoring.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields or byproduct formation?

Methodological Answer:

- DOE (Design of Experiments): Use a factorial design to isolate variables (e.g., temperature, catalyst loading).

- Common Variance Checks: Apply structural equation modeling (SEM) to distinguish method variance from true experimental effects, as in longitudinal studies .

Example: If yields vary between 60–80%, analyze residuals to identify outliers or confounding factors (e.g., trace moisture in solvents) .

Q. What frameworks guide hypothesis testing when mechanistic studies conflict with empirical data?

Methodological Answer:

- PICO Framework: Define:

- CATS Theory: Apply cognitive activation theory to model stressor-response relationships in reaction optimization (e.g., prolonged heating vs. microwave conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.